7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one: is a chemical compound with the molecular formula C9H8Br2N2O and a molecular weight of 319.98 g/mol This compound is characterized by the presence of two bromine atoms, an amino group, and a tetrahydroquinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the bromination of a quinolinone precursor followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted quinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are commonly used under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Debrominated quinolinone derivatives.
Substitution: Amino, thio, or alkoxy-substituted quinolinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding due to its unique structural features .
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties .
Industry: The compound’s brominated structure makes it useful in materials science for the development of flame retardants and other specialty chemicals .
Mechanism of Action
The exact mechanism of action of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the amino and bromine groups allows for hydrogen bonding and halogen interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with a fluorine atom instead of bromine.
7-Amino-6,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one: Contains chlorine atoms instead of bromine.
7-Amino-6,8-diiodo-1,2,3,4-tetrahydroquinolin-2-one: Contains iodine atoms instead of bromine.
Uniqueness: The presence of bromine atoms in 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one imparts unique chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance the compound’s interactions with biological targets and influence its pharmacokinetic properties .
Properties
IUPAC Name |
7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVUHWUNSKNKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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